Jtc-801

概述

描述

. 该受体参与了与疼痛和炎症反应相关的各种过程。 JTC-801 主要用于科学研究,特别是在与疼痛管理和神经性疼痛相关的研究中 .

准备方法

化学反应分析

JTC-801 经历了各种化学反应,包括:

氧化: this compound 可以发生氧化反应,特别是在氨基和喹啉环上。

还原: 该化合物可以在特定条件下还原,影响喹啉环和苯甲酰胺部分。

取代: this compound 可以参与取代反应,其中喹啉环或苯甲酰胺部分上的官能团被其他基团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应 . 这些反应形成的主要产物取决于所用特定条件和试剂。

科学研究应用

Case Studies and Findings

- Liver Cancer (Hep G2 Cells) : Research demonstrated that JTC-801 significantly reduced the proliferation of Hep G2 liver cancer cells at concentrations of 20 µM and above. The compound also inhibited cell migration and invasion, indicating its potential as a therapeutic agent against liver cancer by modulating the PI3K/AKT signaling pathway .

- Pancreatic Cancer : this compound was found to induce a unique form of regulated cell death termed "alkaliptosis" in pancreatic ductal adenocarcinoma cell lines. This effect was independent of its analgesic properties and showcased selective cytotoxicity towards cancer cells .

- Melanoma : In studies involving M14 melanoma cells, this compound treatment led to significant suppression of cell growth and invasion. The compound induced apoptosis through modulation of apoptotic proteins, thereby demonstrating its anticancer efficacy .

- Ovarian Cancer (SKOV3 Cells) : this compound inhibited SKOV3 cell proliferation and induced apoptosis via the PI3K/AKT pathway. The expression levels of key proteins involved in cell cycle regulation were notably reduced following treatment with this compound .

Analgesic Effects

This compound has been extensively studied for its analgesic effects in various animal models. It operates by blocking nociceptin receptors, which are implicated in pain modulation.

Case Studies and Findings

- Chronic Pain Models : In models of chronic constrictive injury, this compound alleviated mechanical allodynia and thermal hyperalgesia. The compound effectively reversed pain-like behaviors induced by stress and injury .

- Post-Surgical Pain : Research indicated that this compound could provide effective pain relief in post-surgical settings, showcasing its potential utility as a novel analgesic agent .

Impact on Anxiety

In addition to its analgesic properties, this compound has been shown to influence anxiety-related behaviors in preclinical models.

Case Studies and Findings

- Stress-Induced Anxiety : In studies involving stress-induced mechanical allodynia and anxiety-like behavior, this compound treatment resulted in significant behavioral improvements, suggesting its potential as a therapeutic for co-morbid conditions like PTSD .

Summary Table of Applications

作用机制

JTC-801 通过选择性拮抗阿片样物质受体发挥作用 . 该受体参与调节疼痛和炎症反应。通过阻断该受体,this compound 可以减少疼痛信号和炎症。 该化合物还影响其他分子靶点和途径,例如 PI3K/Akt/mTOR 信号通路,该通路参与细胞生长和存活 .

相似化合物的比较

与其他阿片样物质受体拮抗剂相比,JTC-801 具有独特之处,因为它在减轻神经性疼痛方面具有高度选择性和有效性 . 类似的化合物包括:

J-113,397: 另一种具有类似特性但化学结构不同的阿片样物质受体拮抗剂.

LY-2940094: 一种用于研究其镇痛特性的阿片样物质受体拮抗剂.

SB-612,111: 一种对阿片样物质受体具有类似拮抗作用的化合物.

生物活性

JTC-801 is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and pain management. This article explores the compound's mechanisms of action, efficacy in various cancer types, and potential therapeutic applications based on recent research findings.

1. Induction of Alkaliptosis in Cancer Cells

This compound has been shown to induce a unique form of cell death known as alkaliptosis , which is pH-dependent and occurs specifically in cancer cells. This mechanism involves the activation of NF-κB, leading to the repression of carbonic anhydrase 9 (CA9) expression, a protein that regulates cellular pH balance. Studies have demonstrated that this compound selectively targets cancer cells while sparing normal cells, such as hepatocytes and bone marrow progenitor cells, indicating its potential for targeted cancer therapy .

2. Inhibition of Proliferation and Metastasis

In ovarian cancer models (SKOV3 cells), this compound significantly inhibited cell proliferation, invasion, and migration through the PI3K/AKT signaling pathway. The compound increased apoptosis rates by modulating key proteins involved in apoptosis, such as BCL2 and BAX. Specifically, this compound treatment resulted in decreased BCL2 levels and increased expression of pro-apoptotic markers, suggesting its role as an effective anticancer agent .

Efficacy Across Cancer Types

Research has demonstrated the effectiveness of this compound across various cancer types:

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Study on Pancreatic Cancer Cells :

- Ovarian Cancer Study :

- Melanoma Cell Research :

属性

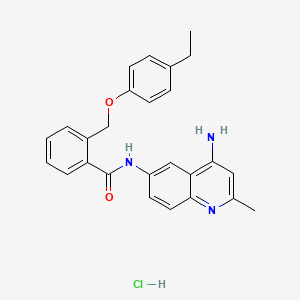

IUPAC Name |

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLIYKXNAXKMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415525 | |

| Record name | JTC-801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244218-51-7 | |

| Record name | JTC-801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTC-801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244218-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTC-801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of JTC-801?

A1: this compound acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: What type of receptor is the NOP receptor?

A2: The NOP receptor is a G-protein coupled receptor (GPCR) closely related to the classical opioid receptors. [, , , , , , , ]

Q3: How does this compound's antagonism of the NOP receptor impact intracellular signaling?

A3: this compound binding to the NOP receptor prevents the actions of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This, in turn, can modulate various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. [, , , , , ]

Q4: Does this compound show any agonist activity at the NOP receptor?

A4: While generally considered an antagonist, studies have shown that in specific contexts, such as with constitutively active NOP receptors, this compound can exhibit inverse agonist activity, leading to increased calcium current amplitude. [, ]

Q5: What is the full chemical name of this compound?

A6: The full chemical name of this compound is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide. [, ]

Q6: Is there information available about the molecular weight or formula of this compound?

A6: The provided research abstracts do not disclose the molecular formula or weight of this compound.

Q7: Are there any studies describing the spectroscopic characteristics of this compound?

A7: The research abstracts provided do not offer details on the spectroscopic data for this compound.

Q8: What are the primary pharmacological effects observed with this compound?

A9: this compound primarily demonstrates anti-nociceptive (pain-reducing) and anxiolytic (anxiety-reducing) effects in various animal models. [, , , , , , , , , , ]

Q9: What types of pain models has this compound been studied in?

A10: this compound has shown efficacy in models of acute pain, inflammatory pain, and neuropathic pain, including formalin-induced pain, paclitaxel-induced neuropathic pain, and pain following spinal nerve injury. [, , , , , , , , , ]

Q10: How does this compound affect N/OFQ levels in the brain?

A11: Studies indicate that chronic administration of this compound, particularly in conjunction with cannabinoid agonists like WIN 55,212-2, can lead to increased N/OFQ levels in specific brain regions, such as the amygdala, periaqueductal gray, and nucleus raphe magnus. []

Q11: Has this compound demonstrated efficacy in models beyond pain?

A12: Yes, this compound has shown promising results in preclinical models of cancer, specifically inhibiting the proliferation and metastasis of hepatoblastoma, osteosarcoma, ovarian cancer, and melanoma cells. [, , , ]

Q12: What is the proposed mechanism behind the anti-cancer effects of this compound?

A13: this compound appears to exert anti-cancer effects by modulating the PI3K/AKT signaling pathway, leading to decreased proliferation, increased apoptosis, and reduced invasion and migration of cancer cells. [, , , ]

Q13: Has the structure-activity relationship of this compound been investigated?

A14: While the provided research abstracts do not detail specific SAR studies, the development of this compound from earlier non-peptide NOP ligands suggests that modifications to optimize its potency, selectivity, and pharmacological properties were undertaken. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。